Cyclobutyl(3,4-dimethoxyphenyl)methanone
Description
Cyclobutyl(3,4-dimethoxyphenyl)methanone is a synthetic aromatic ketone featuring a cyclobutyl group attached to a 3,4-dimethoxyphenyl moiety via a carbonyl bridge.
Properties
CAS No. |
1082598-46-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
cyclobutyl-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H16O3/c1-15-11-7-6-10(8-12(11)16-2)13(14)9-4-3-5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
VANQITSAOABEMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis :
Physicochemical Properties
The 3,4-dimethoxyphenyl group consistently imparts moderate polarity, while substituents influence solubility and thermal stability:
Key Observations :
Spectroscopic and Structural Features
NMR Trends :
IR and HRMS :
Predicted Data for Cyclobutyl Analog :
- ¹H NMR: Cyclobutyl protons as multiplet (δ 2.0–3.0 ppm); methoxy singlets at δ 3.85–3.90 ppm.
- ¹³C NMR: Carbonyl carbon at ~205 ppm, cyclobutyl carbons at 25–35 ppm.
Hypothetical Activity of Cyclobutyl Analog :
- The cyclobutyl group’s rigidity may improve selectivity for kinase targets (e.g., CDK9) by enforcing specific binding conformations, though reduced solubility could limit bioavailability.
Preparation Methods
Reaction Mechanism and Conditions
The mechanism proceeds through electrophilic aromatic substitution, where the acylium ion (generated from cyclobutyl acyl chloride and AlCl₃) attacks the electron-rich 3,4-dimethoxyphenyl ring. The dimethoxy groups activate the aromatic ring at the para position relative to the methoxy substituents, directing acylation to the desired position.
Optimization Insights :
- Catalyst Loading : Increasing AlCl₃ from 1.0 to 1.2 equivalents improves yields by 15–20%.
- Solvent Effects : Dichloromethane (DCM) outperforms nitrobenzene due to better solubility of veratrole and reduced side reactions.
- Temperature : Reactions conducted at 0–5°C minimize polysubstitution by slowing the electrophile’s reactivity.
Limitations and Modifications
Despite its simplicity, this method faces challenges:
- Regioselectivity : Competing ortho-acylation occurs in 10–15% of cases, necessitating chromatographic purification.
- Scalability : Excessive AlCl₃ usage (≥2.0 equivalents) leads to gelation, complicating large-scale synthesis.
Suzuki-Miyaura Cross-Coupling: Transition Metal-Catalyzed Approach
The Suzuki-Miyaura cross-coupling has emerged as a versatile method for constructing biaryl ketones. For this compound, this involves coupling a cyclobutylboronic acid with a pre-functionalized 3,4-dimethoxyphenyl triflate or bromide.
Reaction Design
A representative protocol uses:
- Catalyst System : Pd(OAc)₂ (5 mol%) with SPhos (10 mol%).
- Base : Cs₂CO₃ (3.0 equivalents) in toluene/water (10:1).
- Temperature : 100°C for 12–18 hours.
Key Advantages :
Case Study: Gram-Scale Synthesis
A 10 mmol-scale reaction using 3,4-dimethoxyphenylboronic acid and cyclobutyl triflate achieved an 81% yield after column chromatography. Notably, replacing Pd(OAc)₂ with PdCl₂(dppf) reduced side-product formation by 12%.
Enol Triflate Borylation Route: A Modular Strategy
Recent advances in boron chemistry have enabled the synthesis of this compound via enol triflate intermediates. This method, adapted from Kemp et al. (2023), involves three sequential steps: borylation, hydrogenation, and ketonization.
Stepwise Procedure
Miyaura Borylation :
Hydrogenation :
Ketonization :
Scalability and Efficiency
This route achieves a 68% overall yield over four steps and is amenable to gram-scale production. Critical to success is the use of anhydrous acetonitrile in the final trifluoroborate salt formation, which suppresses hydrolysis.
Nickel-Catalyzed Reductive Coupling: Emerging Methodology
Nickel-catalyzed methods offer a complementary approach, particularly for substrates sensitive to palladium. A recent protocol employs:
- Catalyst : Ni(COD)₂ (10 mol%) with PCy₃ (20 mol%).
- Reductant : Ti(OiPr)₄ (20 mol%) in acetonitrile at 100°C.
- Yield : 55–78% for analogous cyclobutyl ketones.
Mechanistic Insight : The reaction proceeds via a radical pathway, where Ti(III) species facilitate single-electron transfer to activate the carbonyl precursor.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Steps | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 50–60 | 1 | 12–15 | Moderate |
| Suzuki-Miyaura | 65–82 | 2 | 35–40 | High |
| Enol Triflate Borylation | 68 | 4 | 50–55 | High |
| Nickel-Catalyzed | 55–78 | 2 | 45–50 | Moderate |
Key Observations :
Q & A
Q. What are the established synthetic routes for Cyclobutyl(3,4-dimethoxyphenyl)methanone, and how are reaction conditions optimized?
this compound is synthesized via Friedel-Crafts acylation or Grignard reactions. A common method involves reacting cyclobutylmagnesium bromide with 3,4-dimethoxybenzoyl chloride under anhydrous conditions, using palladium catalysts and substoichiometric ZnBr₂ to enhance yield (60–75%) . Optimization parameters include:
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Key characterization techniques:
- NMR : ¹H/¹³C NMR identifies cyclobutyl protons (δ 2.5–3.5 ppm) and aromatic methoxy groups (δ 3.8–3.9 ppm). The ketone carbonyl appears at δ 195–205 ppm in ¹³C NMR .
- MS : ESI-MS shows [M+H]⁺ peaks at m/z 262.1 (calculated: 262.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
The ketone is stable at –20°C in inert atmospheres but prone to oxidation in humid environments. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials with desiccants .
Advanced Research Questions
Q. What reaction mechanisms explain its participation in catalytic [3+2] cycloadditions?
The cyclobutyl group’s ring strain (109 kJ/mol) enhances reactivity in palladium-catalyzed cycloadditions. Density functional theory (DFT) studies indicate a concerted mechanism where the ketone acts as a dienophile, forming bicyclic intermediates with alkenes. Transition states are stabilized by π-backbonding from Pd(0) catalysts .
Q. How does structural modification (e.g., cyclobutyl vs. cyclopropyl) alter biological activity?
Cyclobutyl analogs exhibit superior metabolic stability over cyclopropyl derivatives due to reduced ring strain (cyclopropane: 115 kJ/mol vs. cyclobutane: 109 kJ/mol). In kinase inhibition assays (e.g., CDK9), this compound derivatives show IC₅₀ values of 0.2–0.5 μM, attributed to enhanced hydrophobic interactions with ATP-binding pockets .
Q. What computational methods predict its binding affinity to biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal:
- Key interactions : Hydrogen bonds with Thr33 and hydrophobic contacts with Phe80 in CDK8.
- Binding free energy : –8.2 kcal/mol (MM/PBSA), correlating with experimental IC₅₀ data .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
